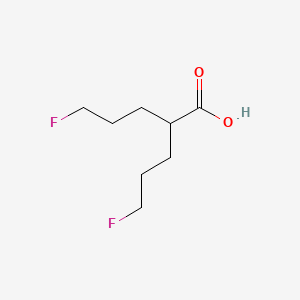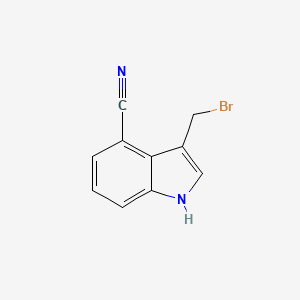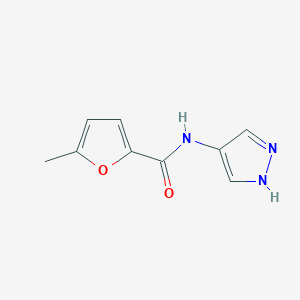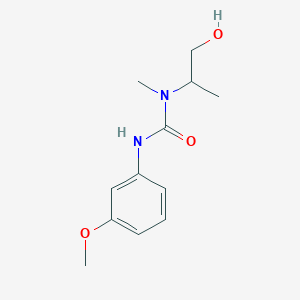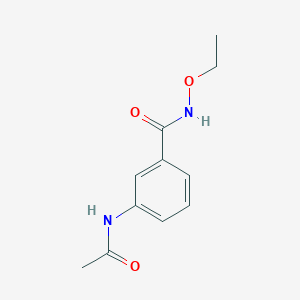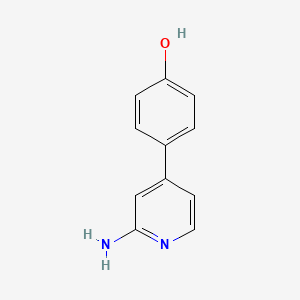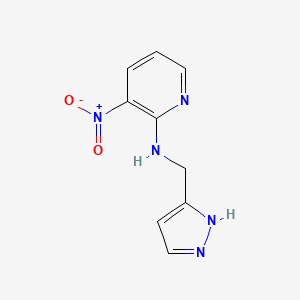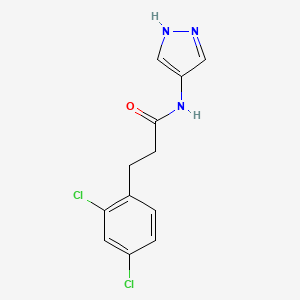
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide is an organic compound that features a dichlorophenyl group and a pyrazolyl group attached to a propanamide backbone
Métodos De Preparación
The synthesis of 3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide typically involves the reaction of 2,4-dichlorophenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide can be compared with similar compounds such as:
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-3-yl)propanamide: Differing in the position of the pyrazolyl group, this compound may exhibit different chemical and biological properties.
3-(2,4-dichlorophenyl)-N-(1H-imidazol-4-yl)propanamide: Featuring an imidazole ring instead of a pyrazole ring, this compound may have distinct reactivity and applications.
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)butanamide: With an extended carbon chain, this compound may show variations in its physical and chemical properties.
Propiedades
Fórmula molecular |
C12H11Cl2N3O |
|---|---|
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C12H11Cl2N3O/c13-9-3-1-8(11(14)5-9)2-4-12(18)17-10-6-15-16-7-10/h1,3,5-7H,2,4H2,(H,15,16)(H,17,18) |
Clave InChI |
BNMAHAFVDJEKDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)NC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


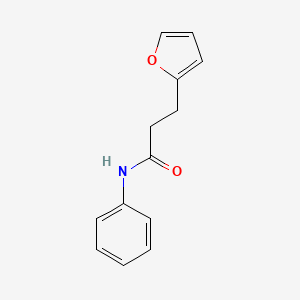

![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)


